3-Methylquinoxalin-2-amine

Vue d'ensemble

Description

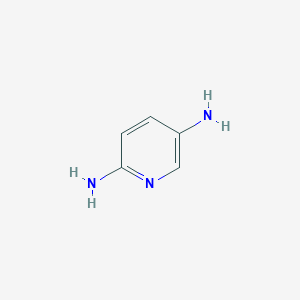

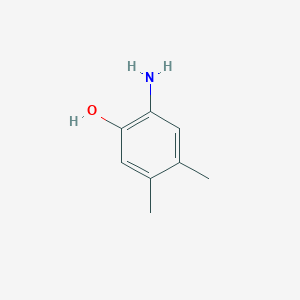

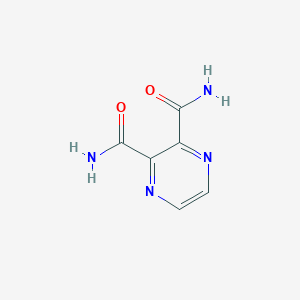

3-Methylquinoxalin-2-amine is a chemical compound with the molecular formula C9H9N3 . It has a molecular weight of 159.19 . The IUPAC name for this compound is 3-methylquinoxalin-2-amine .

Synthesis Analysis

The synthesis of 3-Methylquinoxalin-2-amine involves a reaction with tris-(dibenzylideneacetone)dipalladium(0), caesium carbonate, and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene in 1,4-dioxane at 140.0℃ for 1.0h under microwave irradiation .Molecular Structure Analysis

The InChI code for 3-Methylquinoxalin-2-amine is 1S/C9H9N3/c1-6-9(10)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3,(H2,10,12) . This compound has 12 heavy atoms, 10 of which are aromatic .Chemical Reactions Analysis

3-Methylquinoxalin-2-amine can undergo C-3 functionalization, which has emerged as a modern sustainable protocol . This process offers robust applications in the medicinal, pharmaceutical, and agriculture industry .Physical And Chemical Properties Analysis

3-Methylquinoxalin-2-amine is a solid at room temperature . It should be stored in a dark place, sealed, and dry at 2-8°C . It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It also has a Log Po/w (iLOGP) of 1.61 .Applications De Recherche Scientifique

Antimicrobial Applications

Quinoxaline derivatives have been studied for their antimicrobial properties. For instance, certain quinoxaline compounds have shown potency against bacterial and fungal strains, which could imply similar applications for 3-Methylquinoxalin-2-amine in developing new antimicrobial agents .

Medicinal Chemistry

In medicinal chemistry, quinoxalines are valuable for creating compounds with potential therapeutic effects. They serve as key frameworks in drug design, particularly in the synthesis of compounds with antitumor, antiviral, and anti-inflammatory properties .

Inhibitors for Enzymes

Quinoxaline derivatives have been identified as potent inhibitors for various enzymes. For example, some compounds have demonstrated significant inhibition against BACE-1, an enzyme associated with Alzheimer’s disease . This suggests that 3-Methylquinoxalin-2-amine could be explored for similar enzyme inhibition applications.

Materials Science

The structural properties of quinoxalines make them suitable for applications in materials science. They can be used in the design and synthesis of new materials with specific electronic or photonic properties .

Catalysis

Quinoxalines can act as catalysts in chemical reactions due to their ability to facilitate electron transfer. This property can be harnessed in various industrial processes to increase efficiency and reduce environmental impact .

Organic Synthesis

In organic synthesis, quinoxalines are used as intermediates in the preparation of more complex molecules. Their reactivity allows for diverse functionalization, which is crucial in synthesizing a wide range of organic compounds .

Safety and Hazards

Orientations Futures

Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones, including 3-Methylquinoxalin-2-amine, has recently emerged as a modern sustainable protocol . This process offers robust applications in the medicinal, pharmaceutical, and agriculture industry . Future research could focus on developing more sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2(1H)-ones .

Mécanisme D'action

- The primary target of 3-Methylquinoxalin-2-amine is vascular endothelial growth factor receptor 2 (VEGFR-2) . VEGFR-2 plays a crucial role in angiogenesis, particularly in cancer cells. Its signaling is upregulated during specific phases of cancer to support tumor proliferation and expansion .

- Inhibition of VEGFR-2 autophosphorylation and dimerization processes is the key concept behind discovering novel VEGFR-2 inhibitors .

- 3-Methylquinoxalin-2-amine interacts with the kinase domain (KD) of VEGFR-2, blocking the signaling pathway and suppressing tumor growth .

- Docking studies suggest possible interactions with the VEGFR-2 active site, inhibiting autophosphorylation .

- Additionally, 3-Methylquinoxalin-2-amine has been evaluated for its apoptotic potential, upregulating caspase-3 and caspase-9 levels and improving the Bax/Bcl-2 ratio .

- The compound affects angiogenesis-related pathways, influencing tumor proliferation and expansion .

- Cell cycle arrest in the G2/M phase and apoptosis contribute to its antiproliferative effects .

Target of Action

Mode of Action

Biochemical Pathways

Action Environment

Propriétés

IUPAC Name |

3-methylquinoxalin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-6-9(10)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHZDFAULZNZJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326732 | |

| Record name | 3-methylquinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylquinoxalin-2-amine | |

CAS RN |

34972-22-0 | |

| Record name | 3-methylquinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B189450.png)

![Benzo[b]thiophene 1,1-dioxide](/img/structure/B189451.png)

![(2R)-2-(Benzylsulfonylamino)-5-(diaminomethylideneamino)-N-[2-[[(2S)-5-(diaminomethylideneamino)-1-oxo-1-(1,3-thiazol-2-yl)pentan-2-yl]amino]-2-oxoethyl]pentanamide](/img/structure/B189454.png)

![Pyrido[2,3-b]pyrazine](/img/structure/B189457.png)

![6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol](/img/structure/B189466.png)